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Compound of Interest

Compound Name: PSI-353661

Cat. No.: B12400249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the selection of suitable cell lines and

protocols for conducting antiviral and cytotoxicity assays of PSI-353661, a potent

phosphoramidate prodrug inhibitor of the hepatitis C virus (HCV).

Introduction to PSI-353661
PSI-353661 is a prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate.[1] It

demonstrates potent and broad-spectrum activity against various HCV genotypes by targeting

the NS5B RNA-dependent RNA polymerase.[1][2] Its mechanism of action involves intracellular

conversion to the active triphosphate form, PSI-352666, which acts as a chain terminator

during viral RNA replication.[1][2] Understanding the efficacy and cytotoxicity of this compound

requires robust in vitro assays using appropriate cell lines.

Recommended Cell Lines
The selection of an appropriate cell line is critical for obtaining reliable and reproducible data in

antiviral assays. For PSI-353661, the following cell lines are recommended based on

established research.

Cell Lines for Antiviral Efficacy Assays
For determining the antiviral activity of PSI-353661, human hepatoma cell lines harboring HCV

replicons are the gold standard. These replicons are self-replicating subgenomic or full-length
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HCV RNA molecules that allow for the study of viral replication in a controlled cell culture

system.

Huh-7 (Human Hepatoma): This is the most widely used cell line for HCV research. Huh-7

cells and their derivatives are highly permissive to HCV replication and are readily

transfected with replicon constructs.

Specific Replicon Genotypes: PSI-353661 has shown high activity against genotypes 1a,

1b, and 2a.[1] Therefore, Huh-7 cells containing replicons from these genotypes are ideal

for efficacy studies. The compound is also active against replicons with the S282T

mutation, which confers resistance to other nucleoside analogs.[1][3]

Cell Lines for Cytotoxicity Assays
Evaluating the potential toxicity of PSI-353661 is a crucial step in preclinical development. A

panel of cell lines, including both hepatic and non-hepatic lines, should be used to assess for

off-target effects.

Huh-7 (Human Hepatoma): To assess toxicity in the same cell line used for efficacy.

HepG2 (Human Hepatoma): Another well-characterized human liver cancer cell line.

CEM (Human T-lymphocyte): A human T-cell line used to screen for general cytotoxicity.

BxPC3 (Human Pancreatic Adenocarcinoma): A non-hepatic cancer cell line to assess

broader cytotoxicity.

Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity data for PSI-
353661.

Table 1: In Vitro Antiviral Activity of PSI-353661 against HCV Replicons
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Parameter
HCV Genotype 1b
Replicon Cells

HCV Genotype 1a
Replicon

HCV Genotype 2a
Replicon

EC50 (µM) 0.0030 ± 0.0014 Potent Activity Potent Activity

EC90 (µM) 0.0085 ± 0.0007 - -

Data from a 4-day (96-hour) incubation period.[1]

Table 2: In Vitro Cytotoxicity Profile of PSI-353661

Cell Line Assay Duration CC50 (µM) Observations

Huh-7 8 days > 100

No significant effect

on cell doubling time.

[3]

HepG2 8 days > 100

No significant effect

on cell doubling time.

[3]

CEM 8 days > 100

No significant effect

on cell doubling time.

[3]

BxPC3 8 days > 100

No significant effect

on cell doubling time.

[3]

Experimental Protocols
The following are detailed protocols for evaluating the antiviral efficacy and cytotoxicity of PSI-
353661.

Antiviral Replicon Assay
This protocol is designed to determine the 50% effective concentration (EC50) of PSI-353661
against HCV replicons in Huh-7 cells.
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Materials:

Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

G418 (for replicon maintenance)

PSI-353661

96-well plates

Reagent for quantifying HCV RNA (e.g., Luciferase assay reagent if the replicon contains a

reporter, or reagents for RT-qPCR)

Procedure:

Cell Seeding:

Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS, penicillin-

streptomycin, and an appropriate concentration of G418.

Trypsinize and resuspend the cells in fresh medium without G418.

Seed the cells into 96-well plates at a density of approximately 2 x 10³ to 5 x 10³ cells per

well.

Incubate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

Compound Treatment:

Prepare a serial dilution of PSI-353661 in culture medium.

Remove the old medium from the 96-well plates and add the medium containing the

different concentrations of PSI-353661. Include a no-drug control.
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Incubate the plates for 4 days (96 hours) at 37°C.

Quantification of HCV RNA Replication:

After the incubation period, quantify the level of HCV replicon RNA.

For Luciferase Reporter Replicons: Lyse the cells and measure luciferase activity

according to the manufacturer's protocol.

For RT-qPCR: Extract total RNA from the cells and perform quantitative reverse

transcription PCR (RT-qPCR) to determine the levels of HCV RNA.

Data Analysis:

Normalize the replicon RNA levels to the no-drug control.

Plot the percentage of inhibition against the log concentration of PSI-353661.

Calculate the EC50 value using a non-linear regression analysis.

Cytotoxicity Assay
This protocol is used to determine the 50% cytotoxic concentration (CC50) of PSI-353661.

Materials:

Huh-7, HepG2, CEM, or BxPC3 cells

Appropriate culture medium for each cell line

PSI-353661

96-well plates

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

Procedure:

Cell Seeding:
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Seed the cells in 96-well plates at a density of 2 x 10³ cells/well (for adherent cells like

Huh-7, HepG2, BxPC3) or 5 x 10³ cells/well (for suspension cells like CEM).[1]

For adherent cells, allow them to attach overnight.

Compound Treatment:

Prepare serial dilutions of PSI-353661 in the appropriate culture medium.

Add the compound dilutions to the cells. Include a no-drug control.

Incubate the plates for 8 days at 37°C.[1]

Cell Viability Assessment:

At the end of the incubation period, add MTS reagent to each well according to the

manufacturer's instructions.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the no-drug control.

Plot the percentage of viability against the log concentration of PSI-353661.

Determine the CC50 value using a non-linear regression analysis.
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Caption: Metabolic activation pathway of PSI-353661 to its active triphosphate form.
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Caption: Workflow for determining the antiviral efficacy of PSI-353661.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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